molecular formula C22H22ClN3O3 B5037431 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE

Cat. No.: B5037431
M. Wt: 411.9 g/mol
InChI Key: ZVPPRZPMYBPJIA-UHFFFAOYSA-N
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Description

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a carbamoyl group, and a chlorinated phenyl ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with isocyanates or carbamoyl chlorides under mild conditions.

    Chlorination of the Phenyl Ring: The chlorinated phenyl ring can be obtained by treating the phenyl precursor with chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling Reaction: The final step involves coupling the quinoline core with the chlorinated phenyl carbamoyl intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: A closely related compound with similar structural features but lacking the N-propyl group.

    1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-ETHYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE: Another analog with an ethyl group instead of a propyl group.

Uniqueness

1-{[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the N-propyl group may influence its pharmacokinetic properties and interaction with molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2-oxo-N-propylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-3-11-24-22(29)16-12-21(28)26(19-10-5-4-7-15(16)19)13-20(27)25-18-9-6-8-17(23)14(18)2/h4-10,12H,3,11,13H2,1-2H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPPRZPMYBPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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